molecular formula C10H10ClN3 B13203642 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile

Cat. No.: B13203642
M. Wt: 207.66 g/mol
InChI Key: MKHPLPNHNIZUGE-UHFFFAOYSA-N
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Description

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile ( 1549481-99-3) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound, with the molecular formula C 10 H 10 ClN 3 and a molecular weight of 207.66 g/mol, is a structurally distinct pyridine derivative characterized by a carbonitrile group and a chloro-substituent, which are known to be valuable in medicinal chemistry . Its specific structure, featuring a cyclopropyl(methyl)amino moiety, makes it a promising building block for the synthesis of more complex molecules, particularly in the exploration of nitrogen-containing heterocycles, which are a common structural motif in many active pharmaceutical ingredients . The primary research application of this compound lies in its role as a key synthetic intermediate. The reactive chloro and carbonitrile groups serve as handles for further functionalization, allowing researchers to create diverse chemical libraries for biological screening. Chlorine-containing heterocycles, in particular, are a significant area of focus in drug discovery. More than 250 FDA-approved drugs contain chlorine, and these compounds show activity against a wide range of therapeutic targets, including central nervous system disorders, infectious diseases, and oncology . As such, this reagent is of significant value for medicinal chemists working in hit-to-lead optimization and for the development of novel amidopyrimidone derivatives and other biologically active heterocyclic compounds . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can be assured of its quality, as it is associated with the MDL number MFCD24366755. For your convenience, the SMILES string is N#CC1=CC(Cl)=NC(N(C2CC2)C)=C1 . Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile

InChI

InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3

InChI Key

MKHPLPNHNIZUGE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC(=CC(=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile typically involves multi-step organic transformations starting from appropriately substituted pyridine precursors. Key steps include:

  • Introduction of the chloro substituent at the 2-position of the pyridine ring.
  • Installation of the carbonitrile group at the 4-position.
  • Amination at the 6-position with a cyclopropyl(methyl)amine moiety.

This compound can be synthesized through nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced or substituted selectively, or via palladium-catalyzed cross-coupling reactions.

Specific Synthetic Route

A representative synthetic route, as described in recent chemical supplier documentation and literature, involves:

  • Starting from 2,6-dichloropyridine-4-carbonitrile or a related pyridine derivative.
  • Selective substitution of the chlorine at the 6-position with cyclopropyl(methyl)amine under controlled conditions.
  • The chloro substituent at the 2-position remains intact due to steric and electronic factors, allowing selective amination at position 6.

The reaction conditions typically involve:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Elevated temperatures (e.g., 80–120 °C) to facilitate nucleophilic substitution.
  • Stoichiometric or slight excess of cyclopropyl(methyl)amine to drive the reaction to completion.

After reaction completion, purification is achieved by chromatographic techniques or crystallization.

Detailed Reaction Conditions and Mechanism

Step Reagents/Conditions Outcome/Notes
Starting material 2,6-Dichloropyridine-4-carbonitrile Commercially available or synthesized via chlorination and cyanation of pyridine derivatives
Amination at 6-position Cyclopropyl(methyl)amine, solvent (DMF/DMSO), heat Selective nucleophilic aromatic substitution at 6-chloro position
Purification Chromatography or recrystallization Isolated pure this compound

The mechanism involves nucleophilic attack by the secondary amine nitrogen on the electron-deficient pyridine ring bearing the chloro substituent at the 6-position. The electron-withdrawing nitrile group at position 4 activates the ring towards substitution, while the 2-chloro substituent remains less reactive under these conditions.

Related Synthetic Methodologies in Literature

While direct literature specifically on this exact compound is limited, analogous preparation methods for similar pyridine derivatives provide insight:

  • Suzuki Coupling and Amination Strategies : In pyrimidine and pyridine derivatives, selective amination is often achieved by first introducing halogens at specific positions followed by palladium-catalyzed coupling or nucleophilic substitution with amines.

  • Three-Component Reactions for Pyrimidine Derivatives : Efficient three-component reactions involving α-cyanoketones, aldehydes, and guanidines have been reported for constructing 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, which share structural similarity with the target compound.

  • Industrial Scale Preparation of Pyridine Amines : Scalable syntheses of substituted pyridin-2-amines have been developed using mild conditions and avoiding harsh reagents, highlighting the feasibility of producing such compounds on a large scale.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) Cyclopropyl(methyl)amine, DMF/DMSO, heat Selective substitution, straightforward Requires controlled temperature, possible side reactions
Palladium-Catalyzed Coupling Pd catalyst, ligands, aryl halides, amines High selectivity, broad substrate scope More expensive, requires catalyst handling
Three-Component Reaction (Analogous) α-Cyanoketones, aldehydes, guanidines Efficient library synthesis, modular More complex starting materials
Industrial Scale Synthesis Optimized mild conditions, scalable reagents High yield, practical for large scale Process optimization needed

Research Findings and Practical Considerations

  • The selective amination at the 6-position in the presence of a 2-chloro substituent is facilitated by electronic effects of the pyridine ring and the activating nitrile group at position 4, enabling regioselective nucleophilic substitution without affecting the 2-chloro substituent.

  • The cyclopropyl(methyl)amino substituent introduces steric and electronic properties that may influence the compound's reactivity and biological activity, necessitating careful control of reaction conditions to prevent over-substitution or side reactions.

  • Purification techniques such as silica gel chromatography and crystallization have been successfully employed to isolate the target compound in high purity.

  • The synthetic route is amenable to scale-up, given the availability of starting materials and mild reaction conditions, making it suitable for research and potential industrial applications.

Scientific Research Applications

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structurally related pyridine derivatives and their substituent patterns:

Compound Name Substituents (Positions) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile Cl (2), cyclopropyl(methyl)amino (6), CN (4) Not provided C₁₀H₁₁ClN₄ ~222.67 (calculated) Conformational rigidity from cyclopropane
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (PY-1733) Cl (2), CF₃ (6), CN (4) 1196155-38-0 C₇H₂ClF₃N₂ 206.56 Electron-withdrawing CF₃ enhances stability
3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile (QA-0266) Cl (3), CF₃ (5), CN (2) 80194-70-3 C₇H₂ClF₃N₂ 206.56 Altered substitution pattern affects reactivity
2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile Cl (2), hydrazinyl (6), CH₃ (4), CN (3) 53422-10-9 C₇H₇ClN₄ 182.61 Hydrazinyl group enables nucleophilic reactions
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine Cl (phenyl), cyclopropyl (2) 1304559-05-4 C₁₃H₁₁ClN₄ 264.71 Pyrimidine core with aryl and cyclopropyl groups

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. The nitrile (CN) group at position 4 in all listed compounds contributes to dipole interactions and metabolic stability.
  • Steric Considerations :

    • The cyclopropyl group introduces steric bulk, which may reduce rotational freedom and enhance binding to hydrophobic pockets in biological targets. This contrasts with smaller substituents like hydrazinyl (in ’s compound) or linear alkyl groups .

Biological Activity

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile, with the CAS number 1549481-99-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C₁₀H₁₀ClN₃
  • Molecular Weight : 207.66 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro group and a cyclopropyl(methyl)amino moiety, which may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been evaluated.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited MIC values ranging from 0.0048 to 0.0195 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • Comparative studies showed that similar pyridine derivatives have varying degrees of activity, suggesting that structural modifications can significantly impact efficacy.
  • Mechanism of Action :
    • The antibacterial action is likely mediated through interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of electron-donating or withdrawing groups on the pyridine ring can enhance or diminish activity .

Antifungal Activity

The antifungal potential of this compound has also been explored, particularly against common pathogens such as Candida albicans.

  • Efficacy Against Fungi :
    • In vitro studies demonstrated that this compound exhibits antifungal activity with MIC values comparable to known antifungal agents .
    • The compound was effective against multiple fungal strains, indicating a broad spectrum of antifungal activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to the molecular structure affect biological activity.

Structural ModificationObserved Effect
Chloro substitutionEnhanced antibacterial activity
Cyclopropyl groupImproved binding affinity to target sites
Amino group variationsAltered pharmacokinetics and bioavailability

These findings suggest that careful tuning of the chemical structure can optimize the biological activity of pyridine derivatives like this compound.

Case Studies and Research Findings

Several research articles have documented the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A comprehensive study published in MDPI demonstrated that similar compounds showed potent antimicrobial effects with specific focus on their MIC values against various pathogens .
  • Pharmacological Evaluations :
    • Another investigation focused on the pharmacological profiles of related pyridine derivatives, emphasizing their potential as therapeutic agents against infections caused by resistant bacterial strains .
  • Molecular Modeling Studies :
    • Molecular docking studies indicated favorable interactions between this compound and key bacterial enzymes, supporting its role as a lead compound for further development .

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